3-(3-(2,2,2-Trifluoroethoxy)propoxy)azetidine

Description

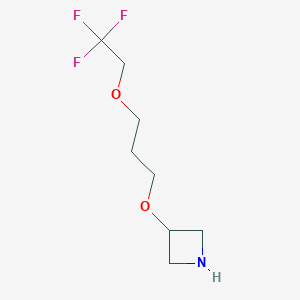

3-(3-(2,2,2-Trifluoroethoxy)propoxy)azetidine is a four-membered azetidine ring derivative featuring a propoxy linker terminated with a trifluoroethoxy group. The trifluoroethoxy group introduces strong electron-withdrawing properties and lipophilicity, which can influence metabolic stability, solubility, and receptor-binding interactions.

Properties

Molecular Formula |

C8H14F3NO2 |

|---|---|

Molecular Weight |

213.20 g/mol |

IUPAC Name |

3-[3-(2,2,2-trifluoroethoxy)propoxy]azetidine |

InChI |

InChI=1S/C8H14F3NO2/c9-8(10,11)6-13-2-1-3-14-7-4-12-5-7/h7,12H,1-6H2 |

InChI Key |

WBSOGSQGOXNAHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)OCCCOCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2,2,2-Trifluoroethoxy)propoxy)azetidine typically involves multiple steps:

Preparation of 2,2,2-Trifluoroethanol: This is often the starting material, which is then converted into 2,2,2-trifluoroethoxypropyl bromide through a reaction with 1,3-dibromopropane in the presence of a base such as potassium carbonate.

Formation of Azetidine Ring: The azetidine ring can be synthesized by reacting 3-aminopropanol with a suitable halogenating agent to form 3-chloropropylamine, which is then cyclized to form azetidine.

Coupling Reaction: The final step involves the nucleophilic substitution reaction between the azetidine and 2,2,2-trifluoroethoxypropyl bromide under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scalable production.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2,2,2-Trifluoroethoxy)propoxy)azetidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the trifluoroethoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted azetidines and trifluoroethoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-(2,2,2-Trifluoroethoxy)propoxy)azetidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding how these groups influence the interaction of molecules with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drugs, making this compound a valuable scaffold for drug design.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 3-(3-(2,2,2-Trifluoroethoxy)propoxy)azetidine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoromethyl group can enhance these interactions by increasing the lipophilicity and binding affinity of the compound.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds are structurally related to 3-(3-(2,2,2-Trifluoroethoxy)propoxy)azetidine:

Pharmacokinetic and Metabolic Comparisons

Metabolic Stability

- Trifluoroethoxy Impact : The trifluoroethoxy group in MRL-II reduces glucuronidation rates due to its electron-withdrawing nature, leading to lower intrinsic clearance (CLint) in Zucker rats compared to Sprague-Dawley rats . This suggests that this compound may exhibit similarly prolonged half-life in vivo.

Enzyme Interactions

- Hepatic enzymes (e.g., UDP-glucuronosyltransferases, CYP2C11) are less expressed in Zucker rats, further slowing metabolism of trifluoroethoxy-containing compounds . This aligns with trends observed in MRL-II and supports the hypothesis of enhanced metabolic stability for the target compound.

Biological Activity

3-(3-(2,2,2-Trifluoroethoxy)propoxy)azetidine is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features, particularly the trifluoromethyl group. This group is known to influence biological activity by enhancing lipophilicity and metabolic stability, making the compound a potential candidate for drug development. This article explores the biological activity of this compound, its mechanism of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C₈H₁₃F₃NO

- Molecular Weight : 201.19 g/mol

The trifluoromethyl group contributes to its distinctive properties, affecting interactions with biological targets.

The biological activity of this compound largely depends on its interaction with specific molecular targets. Key mechanisms include:

- Hydrophobic Interactions : The trifluoromethyl group enhances hydrophobic interactions with lipid membranes and proteins.

- Binding Affinity : Increased lipophilicity may improve binding affinity to enzymes or receptors.

- Potential Pharmacophore : The compound may serve as a scaffold for designing new drugs targeting various biological pathways.

Biological Activity Overview

Research indicates that azetidine derivatives exhibit a wide range of biological activities, including:

- Antiviral Activity : Similar compounds have shown efficacy against viruses such as human coronavirus (EC₅₀ = 45 µM) and influenza A virus (EC₅₀ = 12 µM) .

- Antibacterial and Antifungal Properties : Azetidine derivatives have been evaluated for their antimicrobial effects, with some showing significant activity against various strains .

- Cytotoxicity : Studies have demonstrated that azetidine derivatives can inhibit cell proliferation in cancer cell lines, acting through mechanisms like tubulin inhibition .

Case Study 1: Antiviral Activity

A study on azetidinone derivatives found that certain compounds exhibited moderate inhibitory activity against human coronaviruses and influenza viruses. For example, a related azetidinone showed an EC₅₀ value of 12 µM against the H1N1 subtype . This suggests that this compound may also possess similar antiviral properties.

Case Study 2: Anticancer Activity

Research involving trisubstituted azetidin-2-one derivatives indicated significant anticancer activity against MCF-7 breast cancer cells. These compounds acted by inhibiting tubulin polymerization at the colchicine binding site . The structural modifications seen in these studies highlight the potential for this compound to be developed into effective anticancer agents.

Data Table: Biological Activities of Related Azetidine Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.